molecular formula C10H9NO B8811367 7-Methyl-2,3-dihydroisoquinolin-3-one CAS No. 51463-02-6

7-Methyl-2,3-dihydroisoquinolin-3-one

Cat. No.: B8811367
CAS No.: 51463-02-6
M. Wt: 159.18 g/mol
InChI Key: BJPGLZPADUQUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2,3-dihydroisoquinolin-3-one is a nitrogen-containing heterocyclic compound with a molecular formula of C10H9NO It is a derivative of isoquinoline, characterized by a methyl group at the 7th position and a keto group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydroisoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 7-methylisoquinolin-3-ol.

    Substitution: Formation of various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

7-Methyl-2,3-dihydroisoquinolin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydroisoquinolin-3-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without the methyl and keto groups.

    7-Methylisoquinoline: Lacks the keto group at the 3rd position.

    3-Isoquinolinone: Lacks the methyl group at the 7th position.

Uniqueness

7-Methyl-2,3-dihydroisoquinolin-3-one is unique due to the presence of both the methyl and keto groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.

Properties

CAS No.

51463-02-6

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

7-methyl-2H-isoquinolin-3-one

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-5-10(12)11-6-9(8)4-7/h2-6H,1H3,(H,11,12)

InChI Key

BJPGLZPADUQUHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CNC(=O)C=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N-formyl-2-(p-methylphenyl)-acetamide (m.p. 144°-146°C.) used as starting material was prepared from formamide and 4-methyl-phenyl-acetyl chloride in the manner described in Example 2 for the preparation of N-formyl-N-methyl-2-phenyl-acetamide.
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N-formyl-2-(p-methylphenyl)-acetamide
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